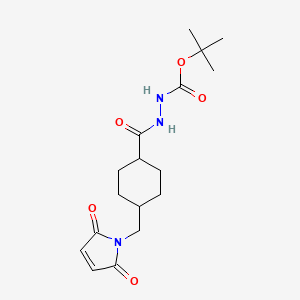

4-(Maleimidomethyl)cyclohexan-1-carbonyl-1-(tert-butyl)carbazat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is widely used in scientific research, particularly in:

Chemistry: It serves as a crosslinking reagent in various chemical reactions.

Industry: It is used in the production of bioconjugates and other specialized chemical products.

Vorbereitungsmethoden

The synthesis of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate involves multiple steps. One common method includes the reaction of N-(4-carboxycyclohexylmethyl)maleimide with thionyl chloride in dry benzene, followed by further reactions to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: It can participate in substitution reactions, particularly with sulfhydryl and carbohydrate groups.

Common reagents used in these reactions include thionyl chloride, benzene, and other organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The compound exerts its effects through its reactive groups. The maleimide group reacts with sulfhydryl groups, forming stable thioether bonds. The carbazate group can react with carbohydrates, facilitating the formation of crosslinked products . These reactions are crucial for its applications in bioconjugation and other scientific fields.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other heterobifunctional crosslinking reagents such as:

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This compound also contains a maleimide group and is used for similar applications.

N-(4-carboxycyclohexylmethyl)maleimide: This is an intermediate in the synthesis of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate.

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is unique due to its specific reactivity and stability, making it highly valuable in various research and industrial applications .

Biologische Aktivität

The compound 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate (CAS Number: 887406-71-5) is a specialized chemical with potential applications in bioconjugation and therapeutic development. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C17H25N3O5

- Molecular Weight : 351.40 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NNC(=O)C1CCC(CN2C(=O)C=CC2=O)CC1

- InChI : InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24)

The biological activity of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate primarily revolves around its ability to form covalent bonds with various biomolecules. This property makes it a valuable tool in bioconjugation techniques. The maleimide group in the compound reacts specifically with thiol groups in proteins and peptides, facilitating the formation of stable thioether linkages.

Applications in Research

- Bioconjugation : The compound is utilized as a crosslinking agent in the development of bioconjugates for drug delivery systems and diagnostic applications. Its ability to maintain the biological activity of conjugated proteins is crucial for therapeutic efficacy .

- Targeted Drug Delivery : Research has demonstrated that compounds like 4-(Maleimidomethyl)cyclohexane can be used to create targeted drug delivery systems that enhance the therapeutic index of drugs by directing them specifically to target cells while minimizing off-target effects .

Study 1: Conjugation with Antibodies

In a study examining the conjugation of antibodies using maleimide-based crosslinkers, it was found that 4-(Maleimidomethyl)cyclohexane derivatives successfully linked to antibodies without compromising their binding affinity or biological activity. This was evidenced by the retention of target recognition capabilities in various assays .

Study 2: Anticancer Applications

Another research effort focused on utilizing this compound in anticancer therapies. The results indicated that when conjugated with cytotoxic agents, the maleimide derivative enhanced the selective uptake by cancer cells, leading to increased cytotoxicity compared to free drugs .

Efficacy and Safety Profile

The safety profile of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate has been assessed in various studies. It demonstrated low toxicity levels in vitro, making it suitable for further development in therapeutic contexts. However, detailed pharmacokinetic studies are necessary to fully understand its behavior in vivo.

Comparative Analysis

| Property | 4-(Maleimidomethyl)cyclohexane | Other Maleimide Derivatives |

|---|---|---|

| Reactivity | High with thiols | Variable |

| Stability | Moderate | High |

| Biological Activity Retention | Yes | Yes |

| Toxicity | Low | Varies |

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAFRXODZHURMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652622 |

Source

|

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-71-5 |

Source

|

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.